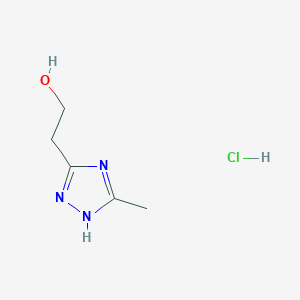

2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazoles . It is a significant heterocycle that exhibits broad biological activities . The compound is available in solid form .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride”, has attracted much attention due to their broad biological activities . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum reveals the presence of triazole protons as a singlet at 7.48–8.32 ppm .Chemical Reactions Analysis

The chemical reactions involving “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” can be studied using various techniques. For example, the mass spectroscopy of tetrazoles, a related class of compounds, shows the expulsion of N2, followed by the loss of the hydrogen radical .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” can be analyzed using various techniques. For instance, the 1H-NMR spectrum reveals the presence of a CH3 group as a singlet at 1.96–2.00 ppm .Scientific Research Applications

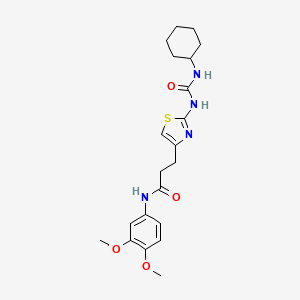

- Application : Researchers have explored its potential as an antifungal agent by assessing its ability to bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole antifungals . Further studies could optimize its efficacy and safety.

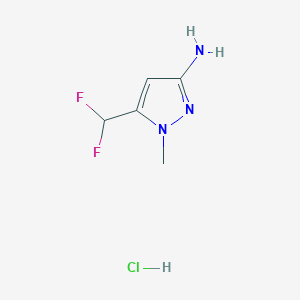

- Application : A metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been reported, emphasizing efficient triazole ring construction under flow conditions . This approach could inspire further synthetic methodologies.

Antifungal Agents and CYP51 Inhibition

Flow Chemistry and Triazole Ring Construction

Mechanism of Action

Target of Action

The primary targets of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival .

Mode of Action

This interaction could potentially alter the phosphorylation state of the proteins, thereby modulating their function .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the modulation of Glycogen synthase kinase-3 beta activity can influence the Wnt signaling pathway, which is involved in cell growth and differentiation . .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of comprehensive studies. Given its targets, it could potentially influence cell growth, survival, and differentiation .

Safety and Hazards

Future Directions

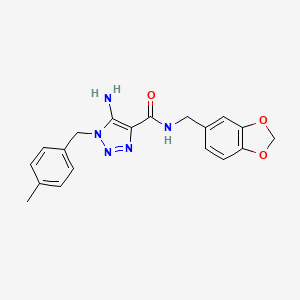

The future directions for “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” research could involve further exploration of its broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Additionally, the development of more effective and potent drugs with a triazole structure could be a focus of future research .

properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-6-5(2-3-9)8-7-4;/h9H,2-3H2,1H3,(H,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXNOLKMXCPSQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2816445.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{6-[(3-fluorophenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2816446.png)

![6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2816450.png)

![4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816459.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816463.png)

![2-(4-fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816467.png)